molecular formula C15H15N3O4 B4116906 1-(3-Methoxyphenyl)-3-(4-methyl-2-nitrophenyl)urea

1-(3-Methoxyphenyl)-3-(4-methyl-2-nitrophenyl)urea

Cat. No.: B4116906
M. Wt: 301.30 g/mol
InChI Key: BUUFVSFXNGOCHG-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-N’-(4-methyl-2-nitrophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with a methoxy group and the other with a methyl and a nitro group

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(4-methyl-2-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-10-6-7-13(14(8-10)18(20)21)17-15(19)16-11-4-3-5-12(9-11)22-2/h3-9H,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUFVSFXNGOCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-N’-(4-methyl-2-nitrophenyl)urea typically involves the reaction of 3-methoxyaniline with 4-methyl-2-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-(3-methoxyphenyl)-N’-(4-methyl-2-nitrophenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group on the aromatic ring can undergo oxidation to form a hydroxyl group, resulting in the formation of N-(3-hydroxyphenyl)-N’-(4-methyl-2-nitrophenyl)urea.

    Reduction: The nitro group on the aromatic ring can be reduced to an amino group, leading to the formation of N-(3-methoxyphenyl)-N’-(4-methyl-2-aminophenyl)urea.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the methoxy or nitro groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.

Major Products:

    Oxidation: N-(3-hydroxyphenyl)-N’-(4-methyl-2-nitrophenyl)urea.

    Reduction: N-(3-methoxyphenyl)-N’-(4-methyl-2-aminophenyl)urea.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(3-methoxyphenyl)-N’-(4-methyl-2-nitrophenyl)urea is used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new materials with specific properties, such as polymers and dyes.

Biology and Medicine: This compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a valuable target for drug discovery and development.

Industry: In the industrial sector, N-(3-methoxyphenyl)-N’-(4-methyl-2-nitrophenyl)urea can be used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N’-(4-methyl-2-nitrophenyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the methoxy, methyl, and nitro groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    N-(3-methoxyphenyl)-N’-(4-methylphenyl)urea: Lacks the nitro group, which may result in different chemical and biological properties.

    N-(3-methoxyphenyl)-N’-(4-nitrophenyl)urea: Lacks the methyl group, which may affect its reactivity and interactions with molecular targets.

    N-(3-methylphenyl)-N’-(4-methyl-2-nitrophenyl)urea: Lacks the methoxy group, which can influence its solubility and chemical behavior.

Uniqueness: N-(3-methoxyphenyl)-N’-(4-methyl-2-nitrophenyl)urea is unique due to the specific combination of methoxy, methyl, and nitro groups on the aromatic rings. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Methoxyphenyl)-3-(4-methyl-2-nitrophenyl)urea

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